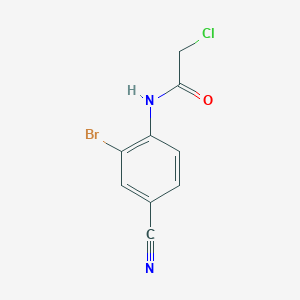![molecular formula C10H9ClN4O B7557551 2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide](/img/structure/B7557551.png)
2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide, also known as CTAP, is a chemical compound with potential applications in scientific research. It belongs to the class of triazole-based compounds and has been studied for its mechanism of action and biochemical effects. In
Mecanismo De Acción
2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide acts as a competitive antagonist at the delta opioid receptor, inhibiting the binding of endogenous ligands such as enkephalins and dynorphins. This results in a decrease in the activity of the delta opioid receptor and its downstream signaling pathways.
Biochemical and Physiological Effects
2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects. It has been demonstrated to inhibit the proliferation of cancer cells, particularly in breast cancer and melanoma. 2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide has also been shown to decrease the release of inflammatory cytokines and to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide in lab experiments is its specificity for the delta opioid receptor. This allows researchers to study the effects of delta opioid receptor activation or inhibition without interference from other opioid receptors. However, one limitation of using 2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide is its relatively low potency compared to other delta opioid receptor antagonists.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide. One area of interest is the development of more potent 2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide analogs that could be used as therapeutic agents. Another direction is the study of the effects of 2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide on other physiological processes, such as immune function and cardiovascular function. Additionally, 2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide could be used as a tool to study the role of the delta opioid receptor in the development and progression of various diseases.
Métodos De Síntesis
The synthesis of 2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide involves the reaction of 4-(4-chlorophenyl)-1,2,3-triazole with chloroacetyl chloride in the presence of triethylamine. The resulting compound is purified by column chromatography to obtain 2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide in a high yield.
Aplicaciones Científicas De Investigación
2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide has been studied for its potential applications in scientific research. It has been shown to inhibit the binding of ligands to the delta opioid receptor, which has implications for the treatment of addiction and pain management. 2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide has also been used as a tool to study the role of the delta opioid receptor in various physiological processes.
Propiedades
IUPAC Name |
2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c11-7-10(16)14-8-1-3-9(4-2-8)15-12-5-6-13-15/h1-6H,7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROCKGTWISVNHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)N2N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[(2-Chloroacetyl)amino]phenoxy]acetamide](/img/structure/B7557470.png)
![Methyl 2-[(2-chloroacetyl)amino]-4-fluorobenzoate](/img/structure/B7557473.png)
![2-chloro-N-[2-methyl-5-(methylsulfamoyl)phenyl]acetamide](/img/structure/B7557478.png)
![2-chloro-N-[4-methyl-3-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7557482.png)
![2-Chloro-4-[(2-chloroacetyl)amino]benzamide](/img/structure/B7557483.png)
![4-chloro-3-[(2-chloroacetyl)amino]-N-methylbenzamide](/img/structure/B7557487.png)
![2-chloro-N-[3-(cyanomethoxy)phenyl]acetamide](/img/structure/B7557490.png)
![2-chloro-N-[1-(4-ethoxyphenyl)ethyl]acetamide](/img/structure/B7557508.png)
![2-chloro-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B7557511.png)
![4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide](/img/structure/B7557533.png)



![N-[4-(1H-pyrazol-5-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B7557559.png)